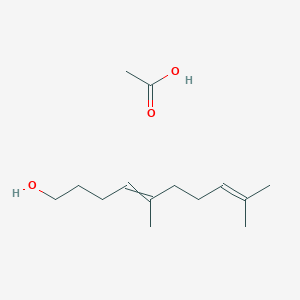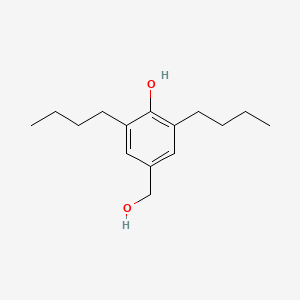
2,6-Dibutyl-4-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibutyl-4-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of two butyl groups and a hydroxymethyl group attached to a benzene ring. Phenolic compounds are known for their antioxidant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a hydroxymethyl group. One common method is the reaction of phenol with butyl bromide in the presence of a base such as sodium hydroxide. The resulting 2,6-dibutylphenol is then subjected to a formylation reaction using formaldehyde and a catalyst like stannic chloride to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the alkylation of phenol and subsequent formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Dibutyl-4-formylphenol, 2,6-Dibutyl-4-carboxyphenol
Reduction: 2,6-Dibutyl-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
2,6-Dibutyl-4-(hydroxymethyl)phenol has several scientific research applications:
Mécanisme D'action
The antioxidant properties of 2,6-Dibutyl-4-(hydroxymethyl)phenol are primarily due to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxymethyl group enhances its reactivity towards free radicals, making it an effective antioxidant . The compound interacts with molecular targets such as lipid radicals and reactive oxygen species, interrupting the chain reactions that lead to lipid peroxidation and cellular damage .
Comparaison Avec Des Composés Similaires
2,6-Dibutyl-4-(hydroxymethyl)phenol can be compared with other phenolic antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with tert-butyl groups instead of butyl groups.
Butylated hydroxyanisole (BHA): Contains methoxy groups instead of hydroxymethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the hydroxymethyl group but has similar antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of lipophilicity and reactivity, making it suitable for various applications where both solubility and antioxidant activity are required.
Propriétés
Numéro CAS |
93265-29-3 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2,6-dibutyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,16-17H,3-8,11H2,1-2H3 |
Clé InChI |
YBURHQUHENASJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=CC(=C1O)CCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
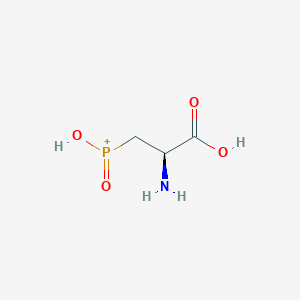


![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
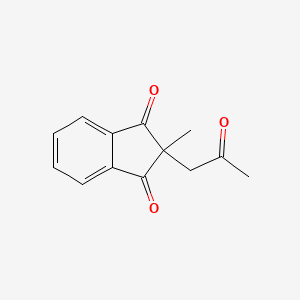
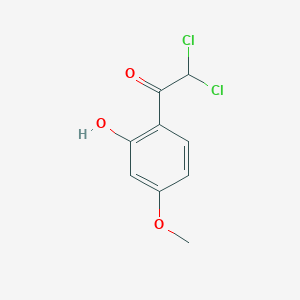
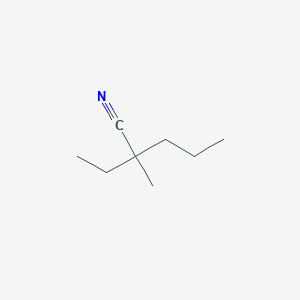
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

